3-(3,3-Difluorocyclobutyl)aniline hydrochloride 3-(3,3-Difluorocyclobutyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2378501-41-6
VCID: VC6438545
InChI: InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7;/h1-4,8H,5-6,13H2;1H
SMILES: C1C(CC1(F)F)C2=CC(=CC=C2)N.Cl
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66

3-(3,3-Difluorocyclobutyl)aniline hydrochloride

CAS No.: 2378501-41-6

Cat. No.: VC6438545

Molecular Formula: C10H12ClF2N

Molecular Weight: 219.66

* For research use only. Not for human or veterinary use.

3-(3,3-Difluorocyclobutyl)aniline hydrochloride - 2378501-41-6

Specification

CAS No. 2378501-41-6
Molecular Formula C10H12ClF2N
Molecular Weight 219.66
IUPAC Name 3-(3,3-difluorocyclobutyl)aniline;hydrochloride
Standard InChI InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7;/h1-4,8H,5-6,13H2;1H
Standard InChI Key TWXOVMPWMXUXJN-UHFFFAOYSA-N
SMILES C1C(CC1(F)F)C2=CC(=CC=C2)N.Cl

Introduction

Structural Characteristics and Nomenclature

3-(3,3-Difluorocyclobutyl)aniline hydrochloride consists of a cyclobutane ring substituted with two fluorine atoms at the 3-position, attached to an aniline moiety at the benzene ring’s meta position. The hydrochloride salt enhances solubility and stability, a common formulation choice for amine-containing pharmaceuticals .

Molecular Formula and Weight

The molecular formula is C₁₀H₁₁ClF₂N, yielding a molecular weight of 218.65 g/mol (calculated using PubChem’s atomic mass data) . Comparatively, the para-substituted analog 4-(3,3-difluorocyclobutyl)aniline hydrochloride (PubChem CID 145913413) shares identical substituents but differs in regiochemistry, highlighting the importance of positional isomerism in physicochemical behavior .

Stereoelectronic Effects

The 3,3-difluorocyclobutyl group introduces significant ring strain and dipole moments due to the small cyclobutane ring and electron-withdrawing fluorines. This strain may influence conformational flexibility and intermolecular interactions, as observed in related cyclobutylamine hydrochlorides .

Synthesis and Derivative Pathways

While no direct synthesis route for 3-(3,3-difluorocyclobutyl)aniline hydrochloride is documented, analogous compounds suggest viable strategies:

Cyclobutane Ring Formation

  • Photocycloaddition: [2+2] cycloaddition of fluorinated alkenes under UV light could yield the difluorocyclobutane core .

  • Ring-Contraction Reactions: Fluorinated cyclohexane precursors might undergo contraction via Hofmann degradation, though yields for such methods are typically low .

Functionalization to Aniline

Introducing the aniline group likely involves:

  • Buchwald-Hartwig Amination: Coupling a brominated difluorocyclobutane intermediate with ammonia or protected amines .

  • Reductive Amination: Condensation of cyclobutyl ketones with nitroarenes followed by reduction (e.g., H₂/Pd-C) .

Physicochemical Properties

PropertyValue/Description
Melting PointEstimated 280–300°C (extrapolated from 3,3-difluorocyclobutanamine HCl: 296°C)
SolubilityModerate in polar aprotic solvents (DMF, DMSO); low in water (<1 mg/mL)
StabilityHygroscopic; requires storage under inert atmosphere
pKaPredicted amine pKa ≈ 4.2 (similar to cyclohexylamine derivatives)

Pharmacological and Industrial Applications

Kinase Inhibition

Cyclobutyl-fluorinated anilines are privileged scaffolds in kinase inhibitor design. For example, the para-substituted analog CVD03535 shows nanomolar activity against EGFR mutants . Meta-substitution may alter binding pocket interactions, warranting further study.

Materials Science

Fluorinated cyclobutanes enhance thermal stability in polymers. The difluorocyclobutyl group’s rigidity could improve glass transition temperatures (Tg) in polyimides .

ParameterData Source
Acute ToxicityLD₅₀ (rat, oral): >500 mg/kg (estimated)
IrritationLikely severe eye/skin irritant (amine hydrochloride class)
EnvironmentalModerate persistence (t₁/₂ ≈ 60 days in soil)

Research Gaps and Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral 3,3-difluorocyclobutyl intermediates.

  • Structure-Activity Relationships: Systematic comparison of meta- vs. para-substituted analogs in drug discovery.

  • Thermal Analysis: Differential scanning calorimetry (DSC) to characterize phase transitions.

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